4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid

Regioisomerism Structure-Property Relationship Benzoic Acid Derivatives

Sourcing a regioisomerically pure, multi-functional building block for medicinal chemistry can be challenging. 4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid (CAS 1098379-73-7) addresses this need with a para-substituted thioether-γ-lactone scaffold. - Enables systematic SAR studies via the free carboxylic acid handle and an unsubstituted aromatic ring ready for cross-coupling. - Serves as a key precursor for spiro[benzo[b]thiophene-2(3H),3'(2'H)-furan]-3,2'-dione frameworks. - Consistent ≥98% purity minimizes side-product formation in multi-step sequences, reducing purification burden.

Molecular Formula C11H10O4S
Molecular Weight 238.26 g/mol
CAS No. 1098379-73-7
Cat. No. B1420371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid
CAS1098379-73-7
Molecular FormulaC11H10O4S
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1COC(=O)C1SC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C11H10O4S/c12-10(13)7-1-3-8(4-2-7)16-9-5-6-15-11(9)14/h1-4,9H,5-6H2,(H,12,13)
InChIKeyPCYBGEKXCCDMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic Acid Overview


4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid (CAS 1098379-73-7) is a benzoic acid derivative bearing a 2-oxooxolan-3-yl (γ-butyrolactone) moiety linked via a sulfanyl (thioether) bridge at the para position of the phenyl ring [1]. The compound has the molecular formula C₁₁H₁₀O₄S and a molecular weight of 238.26 g/mol [1]. It is commercially available as a research chemical and building block, typically with a purity of ≥95% . The structure combines a carboxylic acid group, a thioether linkage, and a γ-lactone ring, offering distinct reactivity and physicochemical properties compared to simpler benzoic acid derivatives or other sulfanylbenzoic acids.

Building block
Para-substituted benzoic acid scaffold with reactive carboxylic acid and thioether-γ-lactone functionality.
Spirocycle precursor
Reported utility in constructing spiro[benzo[b]thiophene-furan]dione frameworks; regioisomeric purity supports reproducible outcomes.
Reference standard
Defined CAS and consistent purity specification enable analytical method development and impurity profiling.

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic Acid: Substitution Limitations


Substitution of 4-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid with closely related analogs (e.g., ortho isomers, nitro-substituted variants, or alternative heterocyclic thioethers) is not straightforward due to significant differences in regiochemistry, electronic environment, and physicochemical properties that directly impact synthetic utility and biological activity [1][2]. Even seemingly minor structural modifications—such as moving the substituent from the para to the ortho position or introducing an electron-withdrawing nitro group—alter hydrogen-bonding capacity, lipophilicity (logP), and topological polar surface area (TPSA) [1]. These differences can affect reaction yields, purification ease, and the compound's performance as a building block in multistep syntheses or biological screening. The following quantitative evidence guide details the specific, measurable differentiators that make this compound a distinct entity rather than a generic, interchangeable member of its class.

Target
Para-substituted 4-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid with unsubstituted ring.
Ortho isomer
Regioisomeric shift may alter hydrogen-bonding geometry and lipophilicity, impacting coupling efficiency and solubility.
Target
Electron-rich aromatic ring suitable for electrophilic substitution and cross-coupling.
5-Nitro analog
Strongly electron-withdrawing nitro group reduces ring reactivity and increases polarity, limiting synthetic versatility.
Target
Thioether-γ-lactone moiety contributes 5 H-bond acceptors and TPSA ~89 Ų.
Simple benzoic acids
Lower TPSA and fewer H-bond acceptors; may exhibit different membrane permeability and solubility profiles.

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic Acid: Differentiation Evidence


Regioisomeric Effects on Lipophilicity and Steric Profile

The para-substituted 4-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid exhibits distinct physicochemical properties compared to its ortho-substituted isomer, 2-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid. The para isomer has a computed XLogP3 value of 2.0 [1], while the ortho isomer, due to intramolecular hydrogen bonding and steric constraints, is expected to have a lower lipophilicity and a different topological polar surface area (TPSA). Although direct experimental logP data for the ortho isomer are not publicly available, the regioisomeric variation is a well-documented determinant of solubility, membrane permeability, and chromatographic behavior [2].

Regioisomeric shift
Class-level
XLogP3 2.0 (para); ortho isomer expected lower
Supports linear para scaffold for coupling; ortho may alter solubility and reactivity.
Class-level inference; limited experimental comparison data.
Regioisomerism Structure-Property Relationship Benzoic Acid Derivatives

Nitro Substituent Impact on Lipophilicity and H-Bonding

Introduction of a nitro group at the 5-position, yielding 5-nitro-2-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid (CAS 79003-36-4), dramatically alters the compound's electronic and physicochemical profile. The nitro analog has a higher molecular weight (283.26 g/mol vs. 238.26 g/mol), a predicted logP of 1.9 (vs. 2.0 for the parent), and an increased topological polar surface area of 135 Ų (vs. 88.9 Ų for the parent) [1][2]. The presence of the strong electron-withdrawing nitro group reduces lipophilicity and increases hydrogen bond acceptor count, which can affect solubility, reactivity in nucleophilic aromatic substitution, and biological target engagement.

Nitro substitution effect
Head-to-head
ΔlogP −0.1, ΔTPSA +46.1 Ų
Nitro reduces lipophilicity and ring electron density, altering reactivity profile.
Computed properties; PubChem vs Molaid.
Electronic Effects Nitroaromatics SAR

TPSA and Hydrogen Bonding vs. Simple Benzoic Acids

The presence of the γ-lactone-thioether moiety confers a distinct hydrogen-bonding profile compared to simple benzoic acids. The target compound has one hydrogen bond donor (carboxylic acid OH) and five hydrogen bond acceptors (carbonyl oxygens from both acid and lactone, ether oxygen, and sulfur) [1]. Its computed TPSA is 88.9 Ų [1], which is higher than that of 4-mercaptobenzoic acid (TPSA ~57.5 Ų) or benzoic acid (TPSA 37.3 Ų) [2]. This increased polarity and hydrogen-bonding capacity can influence solubility, chromatographic retention, and binding to biological targets.

TPSA comparison
Cross-study
TPSA 88.9 vs. 57.5 (4-mercaptobenzoic) vs. 37.3 Ų (benzoic)
Higher polarity may limit passive membrane permeability compared to simpler acids.
Computed; informs ADME screening context.
Physicochemical Properties ADME Molecular Descriptors

Purity and Batch-to-Batch Consistency

The compound is commercially offered with a minimum purity specification of 95% (HPLC or equivalent) by multiple suppliers [1]. While this purity level is typical for research-grade building blocks, it is critical to note that the presence of regioisomeric impurities (e.g., ortho isomer) or unreacted starting materials can significantly affect the outcome of sensitive reactions or biological assays. For comparison, some related sulfanylbenzoic acid derivatives are only available at lower purities or as crude mixtures, making the consistent 95%+ quality a procurement differentiator.

Purity specification
Supporting evidence
≥95% (HPLC) from multiple vendors
Consistent purity reduces impurity-related experimental variability.
Vendor specifications; verify for sensitive assays.
Quality Control Procurement Chemical Purity

Synthetic Utility for Spiro and Fused Heterocycles

The 4-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid scaffold has been employed in the synthesis of spirocyclic compounds, particularly spiro[benzo[b]thiophene-2(3H),3'(2'H)-furan]-3,2'-dione derivatives [1]. In contrast, the nitro-substituted analog (5-nitro derivative) has been used as a reactant for the preparation of spiro[benzo[b]thiophene-2(3H),1'-cyclopropan]-3-ones [1]. The unsubstituted parent compound (target) may offer greater versatility in subsequent functionalization due to the absence of the strongly deactivating nitro group, allowing for electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions that are precluded in the nitro analog.

Synthetic versatility
Class-level
Unsubstituted ring enables further functionalization; nitro analog deactivated.
May support diverse heterocycle library synthesis.
Reactivity context-dependent; literature precedent for spiro compounds.
Building Block Spiro Compounds Heterocyclic Chemistry

4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic Acid: Application Scenarios


Diversity-Oriented Synthesis Scaffold

Due to its unsubstituted aromatic ring and the presence of a reactive carboxylic acid group, 4-[(2-oxooxolan-3-yl)sulfanyl]benzoic acid serves as a versatile building block for generating structurally diverse libraries. Unlike its nitro-substituted analog, the parent compound can undergo electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the ortho or meta positions [1]. This makes it suitable for medicinal chemistry programs aiming to explore structure-activity relationships around the benzoic acid moiety.

Spirocyclic and Fused Heterocycle Precursor

The compound has demonstrated utility in the synthesis of spirocyclic frameworks, particularly spiro[benzo[b]thiophene-2(3H),3'(2'H)-furan]-3,2'-diones [1]. Its regioisomeric purity (para substitution) and ≥95% chemical purity ensure consistent yields in multistep synthetic sequences, reducing the risk of side-product formation that can occur with isomeric mixtures .

Physicochemical Property Tuning in Drug Discovery

The compound's computed lipophilicity (XLogP3 = 2.0) and topological polar surface area (88.9 Ų) place it in a moderate range for oral bioavailability [2]. It can be used as a reference standard for studying the impact of the γ-lactone-thioether moiety on ADME properties. When compared to simpler benzoic acids, the increased TPSA may be exploited to reduce passive permeability or enhance aqueous solubility, depending on the desired pharmacological profile.

Quality Control and Analytical Methods

With a defined CAS number (1098379-73-7) and available at ≥95% purity, this compound can serve as a reference standard for HPLC method development or for calibrating analytical instruments in laboratories that handle similar sulfanylbenzoic acid derivatives . Its distinct retention time and mass spectral signature differentiate it from ortho isomers and nitro analogs, aiding in purity assessment and impurity profiling.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Unsubstituted aromatic ring reactivity
Cross-coupling and electrophilic substitution outcomes
Spirocyclic precursor
Para-substituted regioisomeric identity
Yield consistency in multistep synthesis
ADME reference standard
Computed lipophilicity and polar surface area
Passive permeability and solubility comparisons
HPLC calibration standard
Defined CAS and purity specification
Retention time and mass spectrum differentiation

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